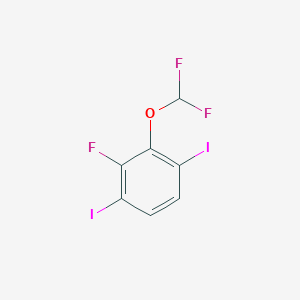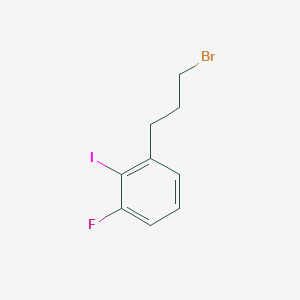![molecular formula C23H24N4O2 B14059433 N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a benzofuran moiety, and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Construction of the Pyrimidine Core: The pyrimidine ring is formed using condensation reactions between suitable amines and carbonyl compounds.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-(3-Aminopropyl)morpholine: A simpler compound with a morpholine ring and an aminopropyl group.
2-{[3-(4-Morpholinyl)propyl]amino}nicotinic acid: Contains a morpholine ring and a nicotinic acid moiety.
N-[3-(4-Morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine: Similar structure with a thieno[2,3-d]pyrimidine core.
Uniqueness
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine is unique due to its combination of a benzofuran moiety, a pyrimidine core, and a morpholine ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C23H24N4O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)-2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N4O2/c1-2-7-17(8-3-1)22-25-20-18-9-4-5-10-19(18)29-21(20)23(26-22)24-11-6-12-27-13-15-28-16-14-27/h1-5,7-10H,6,11-16H2,(H,24,25,26) |
InChIキー |
NJWICRYVNHCLRG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


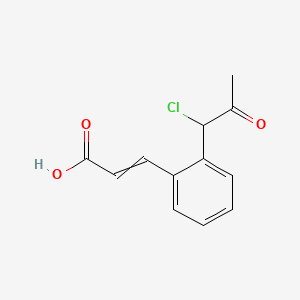
![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
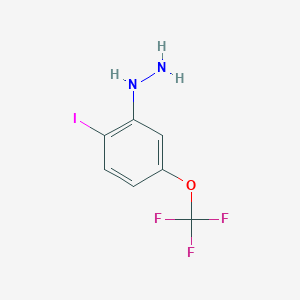
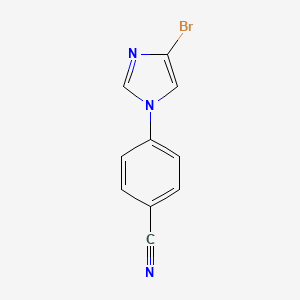
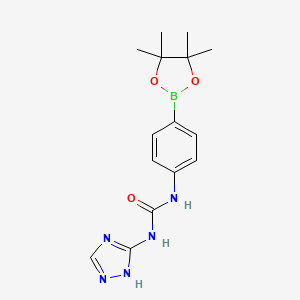
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
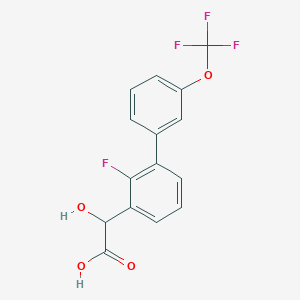
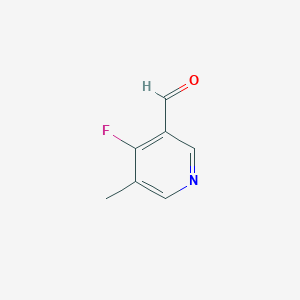
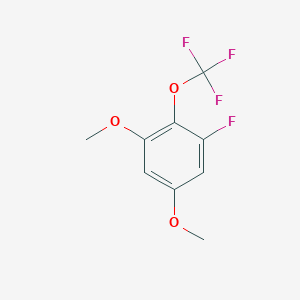


![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
